2-Bromo-4-(bromomethyl)thiazole
Overview
Description
2-Bromo-4-(bromomethyl)thiazole is a heterocyclic compound containing both bromine and thiazole moieties. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, making them versatile in various chemical reactions and applications
Mechanism of Action
Target of Action
2-Bromo-4-(bromomethyl)thiazole is a derivative of the thiazole group . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The primary targets of these compounds are often microbial cells or cancer cells .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often disrupting essential biological processes . For example, some thiazole derivatives can inhibit the synthesis of essential proteins in microbial cells, leading to cell death .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can interfere with the synthesis of essential biomolecules, disrupt cellular metabolism, or induce oxidative stress . The downstream effects of these disruptions can include cell death, inhibition of cell growth, or other cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. Given the known activities of other thiazole derivatives, potential effects could include antimicrobial, antifungal, or antineoplastic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area and avoid contact with moisture . Moreover, the compound’s activity could potentially be affected by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
Thiazole derivatives can have diverse effects on cells, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)thiazole typically involves the bromination of 4-methylthiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(bromomethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Cycloaddition: Reactions often require catalysts like palladium or copper salts and are conducted under inert atmospheres.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation: Products include thiazole sulfoxides and sulfones.
Cycloaddition: Products are typically fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
2-Bromo-4-(bromomethyl)thiazole has diverse applications in scientific research:
Comparison with Similar Compounds
2-Bromo-4-methylthiazole: Similar in structure but lacks the additional bromomethyl group, resulting in different reactivity and applications.
2-Bromothiazole: A simpler analog with only one bromine atom, used in different synthetic applications.
4-Bromo-2-(bromomethyl)thiazole: An isomer with bromine atoms at different positions, leading to distinct chemical properties.
Uniqueness: 2-Bromo-4-(bromomethyl)thiazole is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations .
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHOIJJZAGFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693364 | |
Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180597-85-7 | |
Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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